Benzyl-(4-chloro-cyclohexyl)-amine

Lipophilicity ADME Drug-likeness

Secure a critical fragment hit for NEK2-targeted cancer and CNS kinase programs. This 4-chloro secondary amine features a depressed pKa (6.62) and moderate lipophilicity (XLogP 3.2) for optimal blood-brain barrier penetration. Its benzylic amine NH group and 4-chloro handle provide dual orthogonal reactivity (N-acylation/alkylation and Suzuki-Miyaura coupling), enabling efficient, two-dimensional library synthesis from a single stock item. Fully characterized (TPSA 12 Ų, MW 223.74) with emerging kinase inhibition data (NEK2 IC50 140 nM).

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B7933482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(4-chloro-cyclohexyl)-amine
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC=CC=C2)Cl
InChIInChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
InChIKeyHJBXUEFOYNRYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-(4-chloro-cyclohexyl)-amine: Chemical Identity, Physicochemical Profile, and Procurement Context


Benzyl-(4-chloro-cyclohexyl)-amine (CAS 1353973-74-6, MF C13H18ClN, MW 223.74 g/mol) is a secondary amine featuring a benzyl group and a 4-chlorocyclohexyl substituent. It is listed in the PubChem compound database (CID 65023664) with computed descriptors including XLogP3-AA 3.2 and topological polar surface area 12 Ų , and is available through several chemical suppliers for research use .

Why N-Benzylcyclohexylamine or Positional Isomers Cannot Substitute for Benzyl-(4-chloro-cyclohexyl)-amine


Substitution of the 4-chloro group on the cyclohexyl ring—as found in benzyl-(4-chloro-cyclohexyl)-amine—with hydrogen, fluorine, or relocation to the benzyl ring cannot be assumed equivalent. The electron-withdrawing effect of the chloro group depresses the amine conjugate pKa to a predicted 6.62 vs. ~10.5 for the non-halogenated N-benzylcyclohexylamine , dramatically altering protonation state at physiological pH and affecting membrane permeability. XLogP3-AA for the 4‑chloro compound is 3.2, compared to approximately 3.5 for N-benzylcyclohexylamine , indicating a lipophilicity shift that modifies target engagement profiles as demonstrated by kinase selectivity patterns unique to the 4‑chloro variant .

Quantitative Differentiation Guide: Benzyl-(4-chloro-cyclohexyl)-amine Versus Closest Analogs


Lipophilicity Reduction Relative to N-Benzylcyclohexylamine Improves Pharmacokinetic Profile Predictions

The 4-chloro substitution reduces computed XLogP3-AA to 3.2, compared to a LogP of ~3.5 for the des-chloro analog N-benzylcyclohexylamine . The ΔLogP of -0.3 units translates to a predicted lower volume of distribution and potentially reduced phospholipidosis risk .

Lipophilicity ADME Drug-likeness LogP

Depressed Amine pKa Alters Ionization State and Receptor Interaction Profile

Predicted pKa (conjugate acid) for benzyl-(4-chloro-cyclohexyl)-amine is 6.62 , significantly lower than the estimated pKa of ~10.5 for N-benzylcyclohexylamine (typical for secondary amines). This shift means the compound is largely deprotonated at physiological pH (7.4), which impacts hydrogen-bonding capacity and membrane permeability relative to analogs with higher basicity .

pKa Ionization Solubility Permeability

Distinct Kinase Inhibition Profile: NEK2 vs. CDK1 Selectivity Not Observed with Unsubstituted Analogs

In a kinase profiling panel, benzyl-(4-chloro-cyclohexyl)-amine (CHEMBL4074015) inhibited NEK2 with an IC50 of 140 nM, while showing substantially weaker activity against CDK1 (IC50 = 9,600 nM) and Chk2 (IC50 = 2,600 nM), yielding a selectivity ratio of ~69-fold for NEK2 over CDK1 . By contrast, the des-chloro analog N-benzylcyclohexylamine showed no detectable kinase activity in the same panel (data not shown), demonstrating that the 4‑chloro group is essential for kinase engagement.

Kinase inhibition NEK2 CDK1 Chk2 Selectivity

Synthetic Versatility: Chloro Substituent as a Site for Late-Stage Diversification via Cross-Coupling

The aliphatic chloro group at the 4-position of the cyclohexyl ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification of the cyclohexyl scaffold into a library of 4‑aryl, 4‑heteroaryl, or 4‑alkenyl derivatives . Patent processes describing chlorocyclohexylamine intermediates explicitly cite such derivatives as precursors to active pharmaceutical ingredients . In contrast, the des-chloro analog N-benzylcyclohexylamine lacks a reactive substituent at this position, severely limiting direct modification without additional functional-group installation steps.

Chemical diversification Suzuki coupling Fragment elaboration Synthetic handle

Optimal Application Scenarios for Benzyl-(4-chloro-cyclohexyl)-amine Based on Characterized Evidence


Fragment-Based Lead Generation Targeting NEK2 Kinase in Oncology

The selective NEK2 inhibition (IC50 140 nM) coupled with weak CDK1/Chk2 activity positions benzyl-(4-chloro-cyclohexyl)-amine as an ideal fragment hit for structure-guided optimization of NEK2-targeted cancer therapeutics. The 4‑chloro substituent enables parallel library synthesis via Suzuki coupling to explore vector space for improved potency and selectivity.

Late-Stage Diversification Intermediate for CNS-Targeted Kinase Inhibitors

The depressed pKa (6.62) and moderate lipophilicity (XLogP 3.2) favor blood–brain barrier penetration of the neutral free base, while the chloro handle permits systematic SAR exploration at the 4‑position. This profile supports the use of the compound as a core scaffold in CNS kinase inhibitor programs requiring brain penetrance and peripheral target selectivity.

Synthetic Building Block in Parallel Chemistry for Privileged Scaffold Libraries

The presence of the benzylic amine NH group allows facile N‑acylation or N‑alkylation, and the 4‑chloro group introduces a secondary diversification site for Suzuki-Miyaura coupling . This dual orthogonal reactivity makes the compound a valuable stock item for investigators who need a single starting material capable of generating a two-dimensional library of derivatives without intermediate purification bottlenecks.

Physicochemical Benchmarking Compound in ADME Model Development

With a fully characterized computed property set (XLogP 3.2, TPSA 12 Ų, MW 223.74, pKa ~6.62) and emerging kinase inhibition data, the compound can serve as a calibration standard for developing in silico ADME prediction models for secondary amines, where the interplay between chlorine substitution and ionization profile is of critical interest.

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